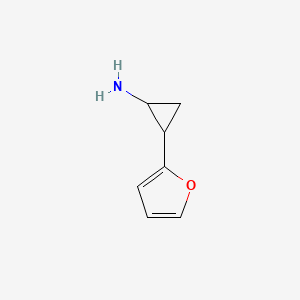

2-(Furan-2-yl)cyclopropan-1-amine

Overview

Description

2-(Furan-2-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Furan derivatives, which include 2-(furan-2-yl)cyclopropan-1-amine, have been found to interact with various targets or receptors in the body .

Mode of Action

It’s known that furan derivatives can interact with their targets to show potential therapeutic effects . For instance, some furan derivatives have been found to inhibit the growth of gram-positive bacteria .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting they may affect multiple pathways . For instance, cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have a broad scope in remedying various dispositions in clinical medicines .

Action Environment

It’s worth noting that the shift from traditional resources such as crude oil to biomass for the production of furan platform chemicals (fpcs) has begun to take place in substantial parts of the chemical industry .

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)cyclopropan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves cyclopropanases, enzymes responsible for the biosynthesis of cyclopropane-containing natural products. These enzymes catalyze the formation of cyclopropane rings, which are essential for the biological activity of many natural compounds . The interaction between this compound and cyclopropanases is characterized by the formation of carbocations, carbanions, or carbon radicals as key intermediates .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, furan derivatives, including this compound, have been shown to exhibit antibacterial activity by inhibiting the growth of gram-positive and gram-negative bacteria . This compound can also affect cell signaling pathways involved in inflammation and oxidative stress, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, furan derivatives have been found to inhibit microbial growth by selectively targeting and modifying enzymes involved in bacterial metabolism . Additionally, the unique structural properties of this compound allow it to interact with various proteins and enzymes, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that furan derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism . For instance, the metabolism of furan derivatives often involves oxidation and reduction reactions, leading to the formation of intermediate metabolites that can impact cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

2-(furan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHBYTUSHUITDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

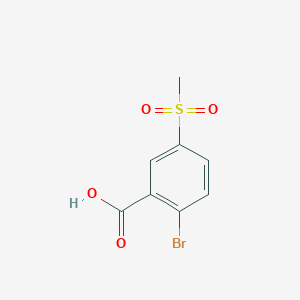

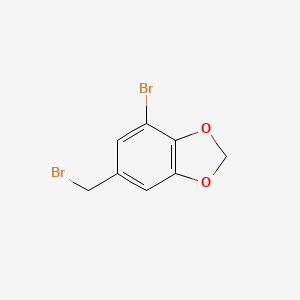

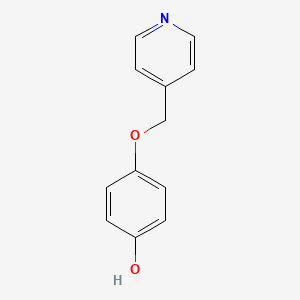

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)

![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)

![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)